![molecular formula C19H20N2O4 B603790 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 1181229-77-5](/img/structure/B603790.png)
2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione, also known as AG-490, is a small molecule inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathways. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione inhibits the JAK2/STAT3 signaling pathway by binding to the ATP-binding pocket of JAK2, thereby preventing its activation and subsequent phosphorylation of STAT3. This leads to the inhibition of downstream gene transcription and cell proliferation. 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione also inhibits other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokine production. 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by blocking the JAK2/STAT3 signaling pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for the JAK2/STAT3 signaling pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione is also relatively easy to synthesize and has a high purity yield. One limitation of using 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for the study of 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione. One area of research is the development of more potent and selective JAK2/STAT3 inhibitors based on the structure of 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione. Another area of research is the investigation of the potential therapeutic applications of 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the combination of 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.
Synthesis Methods
2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process involving the reaction of 3-(2-hydroxyethyl)aniline with phthalic anhydride to form an intermediate, which is then reacted with 2-bromo-3-hydroxypropylamine to yield the final product. The synthesis of 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione has been optimized over the years to improve its yield and purity.
Scientific Research Applications
2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer cells. In inflammation and autoimmune disorders, 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of these diseases.
properties
IUPAC Name |
2-[2-hydroxy-3-[N-(2-hydroxyethyl)anilino]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-11-10-20(14-6-2-1-3-7-14)12-15(23)13-21-18(24)16-8-4-5-9-17(16)19(21)25/h1-9,15,22-23H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZFWKSQFZKEKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)CC(CN2C(=O)C3=CC=CC=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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